Higher Hydrophobicity vs. 2-tert-Butylcyclohexanol
The target compound exhibits a higher estimated partition coefficient (log Kow = 3.83) compared to its closest structural analog, 2-tert-butylcyclohexanol (log Kow = 3.42), both computed via EPI Suite [1]. Correspondingly, its estimated water solubility is substantially lower (105.3 mg/L) versus 278 mg/L for the analog [1]. This higher hydrophobicity implies a 2.6-fold decrease in aqueous solubility relative to 2-tert-butylcyclohexanol, suggesting greater skin and fabric substantivity—a critical attribute for fragrance longevity in consumer products.
| Evidence Dimension | Octanol-water partition coefficient (log Kow) and water solubility |
|---|---|
| Target Compound Data | Log Kow: 3.83; Water solubility: 105.3 mg/L at 25 °C (EPI Suite v4.0) |
| Comparator Or Baseline | 2-tert-Butylcyclohexanol (CAS 13491-79-7): log Kow 3.42; Water solubility: 278 mg/L (EPI Suite) |
| Quantified Difference | Δ log Kow = +0.41; Water solubility ratio: 105.3/278 = 0.38 (62% lower solubility) |
| Conditions | Both values estimated via EPI Suite v4.0 as reported in RIFM safety assessments. |
Why This Matters
For fragrance procurement, higher log Kow and lower water solubility predict longer retention on skin and fabric, which directly influences product performance and consumer perception of longevity—a key selection criterion versus 2-tert-butylcyclohexanol.
- [1] Api AM et al. RIFM safety assessment, 2-(1,1-dimethylethyl)-4-methylcyclohexan-1-ol, CAS 67634-11-1. Food Chem Toxicol. 2022;167:113218. (log Kow 3.83, water solubility 105.3 mg/L). RIFM safety assessment, 2-tert-butylcyclohexanol, CAS 13491-79-7. Food Chem Toxicol. 2017;109(Suppl 1):S130-S138. (log Kow 3.42, water solubility 278 mg/L). View Source
